N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea

Lipophilicity Drug-likeness Membrane permeability

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea (CAS 108176-67-6) is a synthetic small-molecule urea derivative built on a 2H-1,4-benzothiazine heterocyclic core bearing a 4-methoxyphenyl substituent on the distal urea nitrogen. It belongs to a congeneric series of N-2H-1,4-benzothiazin-3-yl-N'-arylureas first disclosed in the 1970s and subsequently claimed in patents as lipid-absorption inhibitors and hypolipaemic agents.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 108176-67-6
Cat. No. B12716406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
CAS108176-67-6
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2
InChIInChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20)
InChIKeyAMOPVPKHEQWRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea (CAS 108176-67-6) – Compound Identity and Sourcing Context


N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea (CAS 108176-67-6) is a synthetic small-molecule urea derivative built on a 2H-1,4-benzothiazine heterocyclic core bearing a 4-methoxyphenyl substituent on the distal urea nitrogen . It belongs to a congeneric series of N-2H-1,4-benzothiazin-3-yl-N'-arylureas first disclosed in the 1970s and subsequently claimed in patents as lipid-absorption inhibitors and hypolipaemic agents [1]. The compound is catalogued in several chemical-supply databases under the synonym 1-(2H-1,4-benzothiazin-3-yl)-1-(4-methoxyphenyl)urea and is listed exclusively as a research-grade chemical with no approved therapeutic indication .

Why N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea Cannot Be Interchanged with Close Analogs Without Quantitative Verification


Within the N-2H-1,4-benzothiazin-3-yl-N'-arylurea series, even a single substituent change on the N'-phenyl ring produces measurable shifts in lipophilicity (calculated LogP), polar surface area (PSA), and hydrogen-bonding capacity that are known to alter membrane permeability, plasma protein binding, and target engagement in related chemotypes [1]. For a procurement decision predicated on a specific biological readout – whether hypolipaemic activity, enzyme inhibition, or a phenotypic screen hit – the assumption that the 4-methoxyphenyl analog is functionally equivalent to the unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl congeners is unsupported without direct comparative data. The quantitative evidence below identifies precisely which measurable physicochemical properties differentiate this compound from its nearest neighbors and why those differences matter for experimental reproducibility.

Quantitative Differentiation of N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea from Its Closest In-Class Analogs


Lipophilicity (LogP) Differentiation Versus the Unsubstituted Phenyl Analog (108176-66-5)

Introduction of the 4-methoxy group increases calculated lipophilicity by approximately 0.67 LogP units relative to the unsubstituted phenyl analog, consistent with the π-value contribution of a para-OCH₃ substituent on a phenylurea scaffold [1]. This shift places the compound closer to the optimal Lipinski logP window (1–3) for oral absorption, whereas the unsubstituted phenyl congener falls below this range, potentially limiting passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) and Hydrogen-Bonding Differentiation Versus the 4-Chlorophenyl Analog (108176-68-7)

The 4-methoxy substituent confers a higher topological polar surface area (tPSA ≈ 94.2 Ų) than the 4-chlorophenyl analog (estimated tPSA ≈ 67–70 Ų), due to the additional oxygen atom capable of acting as a hydrogen-bond acceptor . The chlorine substituent contributes primarily to molecular volume and polarizability rather than strong H-bond acceptor capacity. This difference places the two compounds on opposite sides of the commonly cited 90 Ų threshold for blood-brain barrier penetration: the 4-methoxyphenyl compound exceeds it, while the 4-chlorophenyl compound falls well below it .

Polar surface area Hydrogen bonding Blood-brain barrier penetration

Electronic and Steric Differentiation from the 4-Methylbenzothiazinylidene Analog (108176-77-8) – Core Oxidation State

CAS 108176-77-8 is the 4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene tautomer bearing the same 4-methoxyphenylurea side chain. The benzothiazine core in the target compound (108176-67-6) exists as the 2H-1,4-benzothiazin-3-yl tautomer without N-methylation, whereas the comparator is N-methylated at the 4-position and adopts the 3(4H)-ylidene form [1]. This difference alters the hybridization state at C-3, the electron density distribution across the heterocycle, and the compound's capacity to act as a hydrogen-bond donor at the ring nitrogen. The target compound retains an NH at the thiazine ring position, whereas the comparator has a tertiary amine that eliminates H-bond donor capacity at that site [1].

Heterocyclic core Oxidation state Tautomeric form

Calculated Density Differentiation Within the Congeneric Series

The calculated density of the target compound (1.32 g/cm³) is lower than that of the 4-chlorophenyl analog (1.35 g/cm³ for CAS 108176-78-9) and slightly higher than that of the 4-methylbenzothiazinylidene-4-methoxyphenyl analog (1.27 g/cm³ for CAS 108176-77-8) [1]. The unsubstituted phenyl analog (CAS 108176-66-5) shares the same calculated density of 1.32 g/cm³, indicating that the 4-methoxy group does not alter bulk density relative to hydrogen, whereas the heavier chlorine atom increases it measurably .

Physical property Density Formulation

Biological Annotation Gap – Explicit Statement of Current Evidence Limitation

The patent family encompassing 1,4-benzothiazine alkylurea derivatives (US 4,466,964 [1]) claims hypolipaemic and lipid-absorption-inhibiting activity for the generic scaffold, referencing the compound series originally synthesized by Mazza et al. (Farmaco, Ed. Sci. 32, 54–66, 1977) [1]. However, no public bioactivity data (IC₅₀, EC₅₀, % inhibition) could be located that is specifically assigned to CAS 108176-67-6, nor are there published head-to-head pharmacological comparisons against the unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl analogs. All biological claims for this specific compound remain at the class-level inference stage and cannot be quantified for procurement differentiation at this time.

Biological activity DGAT inhibition Hypolipaemic activity

Evidence-Supported Application Scenarios for N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea (CAS 108176-67-6)


Lipid Metabolism Research – Hypolipaemic Screening Based on Class-Level Patent Claims

The generic 1,4-benzothiazine urea scaffold is claimed in US 4,466,964 as an inhibitor of lipid absorption with utility in hyperlipaemia . Researchers investigating DGAT or related lipid-processing enzymes may select this compound as a probe within a congeneric series to explore structure-activity relationships, particularly given the modulatory role of the 4-methoxy substituent on lipophilicity and hydrogen-bonding capacity relative to the unsubstituted phenyl lead .

Physicochemical Property-Driven Analog Selection for Permeability Profiling

With a calculated LogP of 3.37 and tPSA of 94.2 Ų , this compound occupies a distinct region of physicochemical space compared to the less lipophilic phenyl analog (LogP 2.7) [1] and the less polar 4-chlorophenyl analog (tPSA ~67–70 Ų). Medicinal chemistry teams performing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens can use this differentiation to systematically probe the impact of para-substitution on benzothiazine-urea membrane flux.

Hydrogen-Bond Pharmacophore Mapping Using the Thiazine NH Motif

Unlike the N-methylated benzothiazinylidene analog CAS 108176-77-8, which lacks a thiazine NH [1], this compound retains an additional H-bond donor on the heterocyclic core. This feature enables its use as a tool compound for mapping H-bond donor requirements in target binding pockets, particularly in programs where the benzothiazine NH is hypothesized to engage a key backbone carbonyl or side-chain acceptor.

Reference Standard for Analytical Method Development in the Benzothiazine-Urea Series

The defined molecular formula (C₁₆H₁₅N₃O₂S), exact mass (313.088 Da), and chromatographic properties (LogP 3.37) make this compound suitable as a retention-time marker or system-suitability standard during HPLC/UPLC method development for benzothiazine-urea libraries, particularly when separating closely eluting 4-substituted phenyl congeners.

Quote Request

Request a Quote for N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.